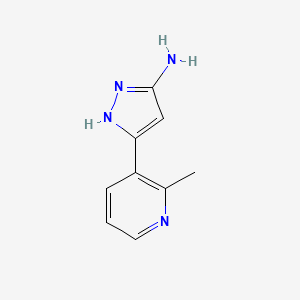

5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine

Descripción

Propiedades

Fórmula molecular |

C9H10N4 |

|---|---|

Peso molecular |

174.20 g/mol |

Nombre IUPAC |

5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C9H10N4/c1-6-7(3-2-4-11-6)8-5-9(10)13-12-8/h2-5H,1H3,(H3,10,12,13) |

Clave InChI |

NVBWGUKNRNPTEN-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC=N1)C2=CC(=NN2)N |

Origen del producto |

United States |

in vitro mechanism of action of 5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its versatility in targeting a range of biological entities, most notably protein kinases.[1][2] Compounds incorporating this motif have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] This guide provides a comprehensive, technically-grounded framework for the in vitro mechanistic elucidation of a novel derivative, 5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine. While specific data for this compound is not yet publicly available, this document outlines a robust, hypothesis-driven workflow designed to identify its biological target(s) and define its mechanism of action. We will proceed with the primary hypothesis that the compound is a protein kinase inhibitor, a common activity for this chemical class, while maintaining a parallel workflow to investigate other potential target families.

Foundational Strategy & Hypothesis Generation

Given that the 5-aminopyrazole core is prevalent in numerous kinase inhibitors, our primary working hypothesis is that 5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine functions by modulating the activity of one or more protein kinases.[1][2] Kinases are critical regulators of cellular signaling, and their aberrant activity is linked to diseases like cancer and inflammatory disorders, making them prime therapeutic targets.[5]

Our investigative strategy is therefore structured in a tiered approach:

-

Tier 1: Broad Target Class Screening. Perform wide-ranging screens to identify the general biological target family.

-

Tier 2: Hit-to-Lead Identification & Validation. Confirm initial findings and quantify the compound's potency against specific targets.

-

Tier 3: Detailed Mechanism of Action (MoA) Elucidation. Conduct in-depth biochemical and biophysical assays to define the precise inhibitory mechanism.

This workflow is designed to be self-validating, with each stage providing the necessary data to justify progression to the next.

Caption: Investigative workflow for MoA determination.

Tier 1: Broad Target Class Screening

The initial step is to perform an unbiased screen against large, representative panels of common drug targets to identify potential interactions.

Primary Hypothesis Testing: Kinase Profiling

The most probable mechanism involves kinase inhibition. A broad kinase screen is the most efficient first step to test this hypothesis. There are two primary, complementary approaches:

-

Binding Assays (e.g., KINOMEscan™): These assays quantify the ability of a compound to displace a known ligand from the active site of a kinase.[6] This method is independent of enzyme activity and can identify interactions with both active and inactive kinase conformations.

-

Activity Assays (e.g., KinaseProfiler™): These assays measure the compound's effect on the catalytic activity of the kinase, typically through a radiometric readout of substrate phosphorylation.[6][7] This provides direct functional data.

Experimental Rationale: We recommend an initial screen at a single high concentration (e.g., 10 µM) across a panel of over 400 kinases.[6] This approach maximizes the probability of detecting an interaction. A positive "hit" is typically defined as >70% inhibition or displacement.

Secondary Hypothesis Testing: GPCR and Ion Channel Screening

To ensure comprehensive profiling, the compound should also be tested against G-Protein Coupled Receptor (GPCR) and ion channel panels. While less likely based on the scaffold's known activities, this step is crucial for identifying unexpected off-target effects or novel activities.

-

GPCR Assays: Functional assays measuring second messenger mobilization (e.g., calcium flux or cAMP accumulation) are standard for initial screening.[8][9]

-

Ion Channel Assays: Automated electrophysiology is the gold standard for assessing compound effects on ion channel currents, providing high-quality data on potential channel modulation.[10][11][12]

Tier 2: Hit Validation and Potency Determination

Any significant hits from Tier 1 screening must be validated through robust, quantitative assays.

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the primary metric for quantifying a compound's potency. This is determined by testing the compound across a range of concentrations (typically using a 3-fold or 10-fold serial dilution) and measuring the corresponding inhibition of enzyme activity.

Table 1: Sample IC₅₀ Data Presentation

| Target Kinase | IC₅₀ (nM) | Hill Slope | R² |

|---|---|---|---|

| Kinase A | 55 | 1.1 | 0.99 |

| Kinase B | 830 | 0.9 | 0.98 |

| Kinase C | >10,000 | N/A | N/A |

Detailed Protocol: Radiometric Kinase Activity Assay for IC₅₀ Determination

This protocol describes a standard method for determining the IC₅₀ value of an inhibitor against a specific protein kinase.[13]

Materials:

-

Recombinant active kinase

-

Specific peptide or protein substrate (e.g., Myelin Basic Protein)

-

Base Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT.

-

[γ-³³P]ATP

-

Test Compound: 5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine, dissolved in 100% DMSO.

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid wash solution

-

Scintillation counter

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compound in 100% DMSO. Using a liquid handler, dispense a small volume (e.g., 0.5 µL) into a 96-well plate. Include DMSO-only wells as a "no inhibition" control.

-

Enzyme/Substrate Preparation: Prepare a solution of the kinase and its substrate in the Base Reaction Buffer.

-

Incubation: Add the kinase/substrate solution to the compound-plated wells. Incubate for 20 minutes at room temperature to allow the compound to bind to the enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure data comparability.[7] Incubate for 1-2 hours at room temperature.

-

Reaction Quenching & Spotting: Stop the reaction by adding phosphoric acid. Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Washing: Wash the P81 paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Detection: Dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Tier 3: Elucidation of the Inhibitory Mechanism

Once a primary target is validated, the next step is to define how the compound inhibits its activity. For kinase inhibitors, the most common mechanism is direct competition with ATP at its binding site.

ATP Competition Assay

This assay determines if the compound's inhibitory activity is dependent on the concentration of ATP. The IC₅₀ of the compound is measured at multiple fixed ATP concentrations (e.g., Km, 5x Km, 10x Km).

-

If the compound is ATP-competitive: The measured IC₅₀ value will increase linearly with increasing ATP concentration.

-

If the compound is non-competitive: The IC₅₀ will remain constant regardless of the ATP concentration.

-

If the compound is uncompetitive: The IC₅₀ will decrease as the ATP concentration increases.

This data allows for the calculation of the inhibitor constant (Kᵢ), which represents the true binding affinity of the inhibitor to the enzyme.[7][14]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [mdpi.com]

- 5. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. In vitro human ion channel assays predictive of drug-induced seizure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. criver.com [criver.com]

- 12. ionbiosciences.com [ionbiosciences.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine physicochemical properties

An In-Depth Technical Guide to the Physicochemical Profiling and Application of 5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine

Executive Summary

In contemporary medicinal chemistry, the design of highly selective kinase and epigenetic inhibitors relies heavily on privileged scaffolds that offer precise hydrogen-bonding vectors and favorable physicochemical properties. 5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine (hereafter referred to as 5-MPPA) is a highly versatile, bifunctional building block. Featuring both a hydrogen-bond-donating/accepting aminopyrazole core and a sterically tunable 2-methylpyridine ring, this scaffold is increasingly utilized in the synthesis of allosteric modulators, notably for the Polycomb Repressive Complex 2 (PRC2) [1] and phosphodiesterase 4 (PDE4) [2].

This whitepaper provides a comprehensive analysis of the physicochemical properties of 5-MPPA, detailing the causality behind its structural behavior, and outlines self-validating experimental protocols for its characterization in early-stage drug discovery.

Structural Dynamics and Physicochemical Profile

The utility of 5-MPPA stems from its unique electronic and steric properties. The juxtaposition of the 2-methyl group on the pyridine ring adjacent to the pyrazole linkage forces a specific dihedral angle between the two aromatic systems. This steric clash prevents complete coplanarity, which disrupts extended π-conjugation but significantly improves the compound's solubility profile by preventing flat, high-energy crystal lattice stacking.

Furthermore, the 1H-pyrazol-3-amine moiety exists in a state of tautomeric equilibrium (1H-pyrazol-3-amine ⇌ 1H-pyrazol-5-amine). The dominant tautomer in physiological conditions is dictated by the electronic influence of the adjacent pyridyl group and the solvent environment, which directly impacts its target engagement via hydrogen bonding.

Quantitative Physicochemical Data

To facilitate predictive modeling and lead optimization, the foundational physicochemical parameters of 5-MPPA are summarized below.

| Property | Value | Causality / Significance |

| Molecular Formula | C9H10N4 | Foundation for mass spectrometry (MS) identification. |

| Molecular Weight | 174.20 g/mol | Low molecular weight allows for extensive elaboration while maintaining Lipinski compliance. |

| Topological Polar Surface Area (TPSA) | ~78.5 Ų | Ideal for oral bioavailability; limits blood-brain barrier (BBB) penetration unless masked. |

| Predicted LogP | 1.34 | Moderate lipophilicity ensures a balance between aqueous solubility and membrane permeability. |

| pKa (Pyridine N) | ~5.6 | The ortho-methyl group slightly increases basicity via electron donation (+I effect). |

| pKa (Pyrazole NH) | ~2.4 | Weakly acidic/basic depending on the environment; primarily neutral at physiological pH (7.4). |

| Hydrogen Bond Donors | 3 | Critical for anchoring into target protein pockets (e.g., EED subunit). |

| Hydrogen Bond Acceptors | 3 | Facilitates interaction with backbone amides or water networks. |

Self-Validating Analytical Methodologies

Accurate physicochemical profiling requires empirical validation, as computational models frequently miscalculate the desolvation penalties of tautomeric heteroaromatics like 5-MPPA. As a Senior Application Scientist, I mandate the following self-validating protocols to ensure absolute data integrity.

Protocol: Shake-Flask Determination of LogD (pH 7.4)

Causality: While LogP measures the partition of the unionized molecule, LogD at pH 7.4 is critical because it reflects the actual distribution of the compound in human plasma. The shake-flask method coupled with LC-MS/MS is chosen over computational models to account for the internal hydrogen bonding between the pyrazole amine and the pyridine nitrogen.

Step-by-Step Methodology:

-

Solvent Saturation: Vigorously stir equal volumes of 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours. Rationale: Mutual saturation prevents volume shifts during the actual experiment, which would skew concentration calculations.

-

Sample Preparation: Dissolve 5-MPPA in the pre-saturated PBS to a concentration of 100 µM.

-

Partitioning: Add an equal volume of pre-saturated 1-octanol to the aqueous sample in a glass vial. Shake at 300 rpm at exactly 25°C for 2 hours to ensure thermodynamic equilibrium.

-

Phase Separation (Critical Step): Centrifuge the vials at 3000 × g for 15 minutes. Rationale: Simple gravity settling leaves microemulsions of octanol in the aqueous phase, artificially inflating the apparent aqueous concentration and falsely lowering the LogD.

-

Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and quantify using LC-MS/MS (MRM mode transitioning from m/z 175.1 to the dominant fragment).

-

Self-Validation/QC Check: Run Propranolol (high LogD control, ~1.2) and Atenolol (low LogD control, ~ -1.9) in parallel. The assay is only validated if the controls fall within ±0.1 log units of their literature values.

Protocol: Kinetic Aqueous Solubility Assessment

Causality: Thermodynamic solubility requires crystalline material, which is rarely available in early screening. Kinetic solubility from DMSO stocks provides rapid, actionable data.

Step-by-Step Methodology:

-

Spiking: Add 10 µL of a 10 mM DMSO stock of 5-MPPA into 490 µL of PBS (pH 7.4) to achieve a theoretical maximum concentration of 200 µM (2% DMSO final).

-

Incubation: Incubate the mixture at 37°C for 24 hours with orbital shaking at 200 rpm.

-

Filtration: Filter the suspension through a 0.22 µm PVDF membrane plate. Rationale: PVDF is specifically selected over Nylon or Cellulose Acetate because it exhibits ultra-low non-specific binding for nitrogen-rich heteroaromatics, preventing artificial depletion of the soluble fraction.

-

Quantification: Analyze the filtrate via HPLC-UV (λ = 254 nm).

-

Self-Validation/QC Check: The calibration curve must be prepared in 50% Acetonitrile/Water to ensure the standard is 100% soluble. Calculate the concentration of the filtrate against this curve. A mass balance check must be performed to ensure no compound was lost to plate binding.

Workflow for the physicochemical profiling and validation of 5-MPPA.

Pharmacological Utility and Target Engagement

The 5-MPPA scaffold is not merely a structural spacer; it is a highly active pharmacophore utilized in the development of sophisticated inhibitors.

Application in Epigenetic Modulation (PRC2/EED Inhibitors)

Aberrant activity of the Polycomb Repressive Complex 2 (PRC2) is a primary driver in several malignancies, including epithelioid sarcoma. The EED subunit of PRC2 serves as an allosteric regulatory site. Derivatives of 5-MPPA (specifically triazolopyrazine and triazolopyrimidine elaborations) have been identified as potent, efficacious inhibitors of EED [1].

The aminopyrazole core of 5-MPPA serves as a critical hydrogen bond donor/acceptor network that anchors the molecule deep within the EED binding pocket. The 2-methylpyridine moiety projects into a lipophilic sub-pocket, where the methyl group provides a crucial van der Waals contact that enhances binding affinity (Kd) while simultaneously restricting the conformational flexibility of the molecule, thereby reducing the entropic penalty of binding [1].

Mechanism of action for 5-MPPA derivatives targeting the PRC2/EED complex.

Application in Phosphodiesterase 4 (PDE4) Inhibition

Beyond epigenetics, the 5-MPPA framework is extensively patented for its use in synthesizing substituted pyridine and pyrazine compounds acting as PDE4 inhibitors [2]. PDE4 enzymes regulate intracellular cAMP levels, and their inhibition is a validated strategy for treating neurodegenerative disorders, cognitive impairments, and peripheral inflammatory diseases. The basicity of the pyridine nitrogen in the 5-MPPA scaffold allows for favorable electrostatic interactions with the conserved metal-binding domain (Zn2+/Mg2+) within the PDE4 catalytic active site, while the pyrazole amine facilitates solvent-exposed solubilization [2].

Conclusion

5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine represents a masterclass in fragment-based drug design. By combining a tautomeric, hydrogen-bonding pyrazole with a sterically constrained methylpyridine, it offers an optimal balance of lipophilic efficiency (LipE) and target engagement capabilities. Strict adherence to self-validating physicochemical assays, such as the phase-separated shake-flask LogD and PVDF-filtered kinetic solubility protocols outlined herein, ensures that the intrinsic value of this scaffold is accurately translated into viable clinical candidates.

References

-

Title: Diverse, Potent, and Efficacious Inhibitors That Target the EED Subunit of the Polycomb Repressive Complex 2 Methyltransferase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

- Title: US20140275531A1 - Substituted pyridine and pyrazine compounds as pde4 inhibitors Source: Google Patents URL

Pharmacokinetics and ADME Profile of 5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine: A Comprehensive Technical Guide

Executive Summary

As a highly versatile pharmacophore, 5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine represents a critical structural motif frequently utilized in the design of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and epigenetic modulators (such as EED inhibitors) [1]. The fusion of a 2-methylpyridine ring with a 3-amino-1H-pyrazole core yields a molecule with rich hydrogen-bonding potential and favorable physicochemical properties.

As a Senior Application Scientist, I approach the evaluation of this compound not merely as a checklist of assays, but as a dynamic system where molecular structure dictates biological fate. This whitepaper provides an in-depth, mechanistic analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of 5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine, detailing the causality behind its pharmacokinetic behavior and the rigorous experimental protocols required to validate it.

Physicochemical Profiling & Structural Causality

The pharmacokinetic behavior of 5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine is fundamentally governed by its structural micro-environments. The molecule contains two distinct ionizable centers: the pyridine nitrogen (pKa ~6.0) and the primary amine on the pyrazole ring (pKa ~2.5). At physiological pH (7.4), the compound exists primarily in its neutral free-base form, which facilitates excellent passive membrane permeability.

However, the presence of three hydrogen bond donors (HBD) and four hydrogen bond acceptors (HBA) creates a polar surface area (PSA) that must be carefully balanced against its lipophilicity to ensure optimal oral bioavailability.

Table 1: Predicted Physicochemical Properties

| Property | Value | Pharmacokinetic Implication |

| Molecular Weight (MW) | 174.20 g/mol | Highly favorable for rapid passive diffusion (Lipinski compliant). |

| LogP (Predicted) | 1.1 - 1.5 | Moderate lipophilicity; ensures aqueous solubility while maintaining membrane permeability. |

| Topological PSA | ~75 Ų | Optimal for intestinal absorption (ideal < 140 Ų); potential for blood-brain barrier (BBB) penetration. |

| H-Bond Donors (HBD) | 3 | Contributes to target binding but may restrict paracellular transport if excessive. |

| H-Bond Acceptors (HBA) | 4 | Enhances aqueous solubility; well within the Lipinski limit of <10. |

Absorption & Permeability Dynamics

Given its low molecular weight and moderate lipophilicity, 5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine is predicted to exhibit high intestinal absorption. However, the basic nitrogen centers may serve as recognition motifs for intestinal efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) [2]. To empirically validate its absorption profile, a bidirectional Caco-2 permeability assay is the gold standard [3].

Protocol: Bidirectional Caco-2 Permeability Assay

Causality Note: We utilize a bidirectional format (Apical-to-Basolateral and Basolateral-to-Apical) to differentiate between passive diffusion and active efflux. An Efflux Ratio (ER) > 2.0 indicates that the compound is a substrate for active efflux transporters.

-

Cell Culture & Differentiation: Seed Caco-2 cells (HTB-37) on semi-permeable polycarbonate Transwell® inserts. Culture for 21 days to allow full differentiation into an enterocyte-like monolayer. Validation: Confirm monolayer integrity by measuring Transepithelial Electrical Resistance (TEER); only wells with TEER > 300 Ω·cm² are used[4].

-

Dosing Solution Preparation: Formulate the test compound at a final concentration of 2 µM in Hanks' Balanced Salt Solution (HBSS) buffered with HEPES to pH 7.4. Keep DMSO concentration ≤ 1% to prevent solvent-induced membrane toxicity.

-

Incubation:

-

For A→B transport (absorptive), apply the dosing solution to the Apical chamber and blank HBSS to the Basolateral chamber.

-

For B→A transport (secretory), reverse the application.

-

Incubate the plates at 37°C in a 5% CO₂ environment for 120 minutes.

-

-

Sampling & Quenching: Extract 50 µL aliquots from the receiver chambers at the 120-minute mark. Immediately quench with an equal volume of ice-cold acetonitrile (ACN) containing an internal standard.

-

LC-MS/MS Analysis: Quantify the compound concentration in the receiver compartments to calculate the apparent permeability coefficient ( Papp ) and the Efflux Ratio (ER).

Metabolic Pathways & Biotransformation

The metabolic clearance of 5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine is primarily driven by hepatic Phase I oxidation and Phase II conjugation.

Mechanistic Causality:

-

Phase I: The 2-methyl group on the pyridine ring is highly susceptible to aliphatic oxidation by Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6), rapidly forming a hydroxymethyl metabolite. Additionally, the electron-rich pyridine nitrogen is prone to N-oxidation via Flavin-containing monooxygenases (FMOs).

-

Phase II: The primary amine on the pyrazole ring is a classic hotspot for N-acetylation by N-acetyltransferases (NATs) and N-glucuronidation by UDP-glucuronosyltransferases (UGTs).

Predicted Phase I and Phase II metabolic pathways of 5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine.

Excretion & In Vitro Clearance (Microsomal Stability)

To predict the in vivo hepatic clearance, we utilize a Human Liver Microsome (HLM) stability assay. Microsomes are subcellular fractions containing membrane-bound drug-metabolizing enzymes (CYPs and UGTs) [5].

Protocol: CYP450 Microsomal Stability Assay

Causality Note: The reaction is initiated by NADPH, an essential electron donor for CYP450 catalytic activity. The addition of MgCl₂ stabilizes the microsomal membrane and the enzyme-cofactor complex. Quenching with cold ACN serves a dual purpose: it instantly denatures the enzymes to stop the reaction at precise time points, and it precipitates proteins to prevent LC column fouling [6].

Step-by-step experimental workflow for the in vitro liver microsomal stability assay.

-

Matrix Preparation: Thaw human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

-

Pre-incubation: Spike the test compound into the microsomal matrix to achieve a final concentration of 1 µM. Pre-incubate the mixture in a 96-well plate at 37°C for 5 minutes with orbital shaking (100 rpm).

-

Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (For negative controls, substitute NADPH with an equivalent volume of buffer).

-

Time-Course Sampling: At designated time points (0, 15, 30, 45, and 60 minutes), extract 30 µL aliquots from the incubation mixture.

-

Quenching & Precipitation: Immediately transfer the aliquots into a crash plate containing 150 µL of ice-cold acetonitrile (ACN) spiked with an analytical internal standard (e.g., Warfarin or Verapamil).

-

Sample Processing: Centrifuge the crash plate at 5500 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Bioanalysis: Transfer the supernatant to a clean plate and analyze via UHPLC-MS/MS. Plot the natural logarithm of the remaining parent compound versus time to calculate the elimination rate constant ( k ), half-life ( t1/2 ), and intrinsic clearance ( CLint ).

Table 2: Benchmark Pharmacokinetic Targets for Pyrazole-Pyridine Derivatives

| Parameter | Target Threshold | Interpretation |

| Intrinsic Clearance ( CLint ) | < 20 µL/min/mg protein | Indicates high metabolic stability and low hepatic extraction ratio. |

| In Vitro Half-Life ( t1/2 ) | > 60 minutes | Suggests favorable systemic exposure and potential for once-daily dosing. |

| Efflux Ratio (Caco-2) | < 2.0 | Indicates the compound is not a significant substrate for active efflux. |

Conclusion

The ADME profile of 5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine is heavily dictated by its polar functional groups and the metabolic lability of its 2-methyl substituent. While the compound inherently possesses excellent Lipinski properties ensuring high passive permeability, strategic structural modifications (such as deuteration or fluorination of the 2-methyl group) may be required during lead optimization to mitigate rapid CYP-mediated clearance [7]. By employing rigorous, self-validating in vitro assays like bidirectional Caco-2 permeability and NADPH-dependent microsomal stability, drug development professionals can accurately predict its in vivo pharmacokinetic behavior and optimize its therapeutic index.

References

-

Diverse, Potent, and Efficacious Inhibitors That Target the EED Subunit of the Polycomb Repressive Complex 2 Methyltransferase. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

-

Caco-2 Permeability Assay - Cyprotex ADME-Tox Solutions. Evotec. Available at:[Link]

-

Caco-2 Permeability Assay Service Details. Creative Bioarray. Available at:[Link]

-

Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PMC - NIH. Available at:[Link]

-

Microsomal Clearance/Stability Assay. Domainex. Available at:[Link]

-

Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Protocols.io. Available at:[Link]

-

Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at:[Link]

NMR Spectroscopy Characterization of 5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine: A Comprehensive Application Note and Protocol

Executive Summary & Analyte Profile

The structural elucidation of functionalized aminopyrazoles requires a rigorous analytical approach due to their dynamic behavior in solution. 5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine is a highly functionalized heterocyclic scaffold frequently utilized in the development of kinase inhibitors and anti-tumor agents[1]. Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents specific challenges, primarily driven by the annular tautomerism of the pyrazole ring and the rapid exchange of the amine and pyrazole protons[2].

This application note provides a self-validating, causality-driven protocol for the complete 1D and 2D NMR characterization of this compound. By strategically selecting solvent conditions and employing a suite of 2D correlation experiments, researchers can unambiguously assign all resonances and confirm the molecular connectivity between the pyrazole and pyridine rings.

Experimental Causality: Overcoming Tautomerism and Exchange

Do not treat NMR sample preparation as a generic step; the solvent dictates the observable physics of the molecule. Pyrazoles undergo rapid annular tautomerism (rapid proton transfer between N1 and N2), which can broaden or completely obscure the signals of the attached carbons and protons in non-polar solvents[2].

The Solvent Choice (Causality): We mandate the use of DMSO-d6 over CDCl3 for this analyte. DMSO-d6 acts as a strong hydrogen-bond acceptor. By forming stable intermolecular hydrogen bonds with the pyrazole NH and the amine NH2, DMSO-d6 drastically reduces the inter- and intramolecular proton exchange rates[3]. This thermodynamic stabilization allows the exchangeable protons to be observed as distinct, quantifiable signals rather than being lost to the baseline. Furthermore, it arrests the tautomeric equilibrium sufficiently to observe sharp signals for the C3 and C5 pyrazole carbons, which otherwise suffer from exchange broadening[4].

Caption: Experimental workflow for self-validating NMR characterization.

Spectral Signatures and Quantitative Data Summaries

The electronic environment of 5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine creates highly distinct chemical shifts. The amino group at the C3 position of the pyrazole acts as a strong electron donor via resonance (+M effect). This pushes electron density onto the C4 carbon, giving it significant "enamine" character[1]. Consequently, the C4 carbon is highly shielded, appearing unusually upfield for an aromatic system (~92 ppm), and its attached proton (H4) is similarly shielded (~5.9 ppm)[1].

Table 1: Expected 1H NMR Assignments (in DMSO-d6, 500 MHz)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integral | Causality / Note |

| Pyrazole NH | ~12.00 | br s | - | 1H | Highly deshielded; broadened by residual exchange. |

| Pyridine H-6' | ~8.40 | dd | ~4.8, 1.5 | 1H | Adjacent to pyridine nitrogen; highly deshielded. |

| Pyridine H-4' | ~7.70 | dd | ~7.8, 1.5 | 1H | Para to pyridine nitrogen. |

| Pyridine H-5' | ~7.20 | dd | ~7.8, 4.8 | 1H | Meta to pyridine nitrogen; most shielded pyridine proton. |

| Pyrazole H-4 | ~5.90 | s | - | 1H | Highly shielded due to +M resonance from the adjacent NH2[1]. |

| Amine NH2 | ~4.80 | br s | - | 2H | Stabilized by DMSO-d6 hydrogen bonding[3]. |

| Methyl CH3 | ~2.50 | s | - | 3H | Attached to C2' of the pyridine ring. |

Table 2: Expected 13C NMR Assignments (in DMSO-d6, 125 MHz)

| Carbon | Chemical Shift (δ, ppm) | Type | Causality / Note |

| Pyridine C-2' | ~156.0 | Cq | Deshielded by adjacent N and inductive effect of methyl group. |

| Pyrazole C-3 | ~154.0 | Cq | Attached to the electronegative NH2 group[4]. |

| Pyridine C-6' | ~148.0 | CH | Adjacent to pyridine nitrogen. |

| Pyrazole C-5 | ~142.0 | Cq | Linkage point to the pyridine ring. |

| Pyridine C-4' | ~137.0 | CH | Aromatic CH. |

| Pyridine C-3' | ~128.0 | Cq | Linkage point to the pyrazole ring. |

| Pyridine C-5' | ~122.0 | CH | Aromatic CH. |

| Pyrazole C-4 | ~92.0 | CH | Strongly shielded by enamine-like resonance from C3-NH2[1]. |

| Methyl CH3 | ~23.0 | CH3 | Aliphatic carbon. |

2D NMR Strategy: Unambiguous Connectivity

To transform a list of peaks into a verified molecular structure, 2D NMR is mandatory.

-

COSY (Correlation Spectroscopy): Will establish the contiguous spin system of the pyridine ring (H-4' ↔ H-5' ↔ H-6').

-

HSQC (Heteronuclear Single Quantum Coherence): Will map the protons to their directly attached carbons, differentiating the quaternary carbons from the CH/CH3 carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the critical self-validating step. HMBC detects long-range (2J and 3J) carbon-proton couplings. The linkage between the pyrazole and pyridine rings is invisible in 1D NMR but is definitively proven by a 3J HMBC correlation between the pyrazole H-4 proton and the pyridine C-3' carbon.

Caption: Key HMBC correlations establishing the linkage between the pyrazole and pyridine rings.

Step-by-Step Self-Validating Protocol

Step 1: Precision Sample Preparation

-

Action: Weigh exactly 8.7 mg (approx. 50 µmol) of 5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine. Dissolve completely in 600 µL of high-purity DMSO-d6 (100.0 atom % D) to achieve a ~83 mM concentration.

-

Causality: This concentration ensures the 13C and 2D HMBC experiments (which rely on the 1.1% natural abundance of 13C) can be acquired with a high signal-to-noise ratio in under 2 hours, minimizing sample degradation risks.

Step 2: Probe Tuning and Matching (Self-Validation Checkpoint 1)

-

Action: Insert the 5 mm NMR tube into the spectrometer (e.g., 500 MHz equipped with a cryoprobe). Perform automated or manual tuning and matching (ATM) for both the 1H and 13C channels.

-

Validation: The tuning curve must show a sharp dip exactly at the Larmor frequency. Poor tuning results in inefficient pulse delivery, causing massive signal loss and phase distortions.

Step 3: Locking and Shimming (Self-Validation Checkpoint 2)

-

Action: Lock onto the deuterium signal of DMSO-d6. Perform gradient shimming (e.g., TopShim) followed by manual optimization of the Z1 and Z2 shims.

-

Validation: Measure the Full Width at Half Maximum (FWHM) of the residual DMSO-d6 pentet at 2.50 ppm. The protocol may only proceed if the FWHM is < 1.0 Hz . If broader, re-shim; poor homogeneity will destroy the resolution of the pyridine doublet-of-doublets.

Step 4: 90° Pulse Calibration

-

Action: Execute a nutation experiment to determine the exact 90° pulse width (P1) for the specific sample.

-

Causality: Because the dielectric constant of the sample changes with concentration and solvent batch, relying on default pulse widths leads to incomplete excitation and artifacts in 2D spectra. Calibrating P1 ensures maximum transverse magnetization.

Step 5: Acquisition Parameters

-

1H NMR: Spectral Width (SW) = 15 ppm; Center (O1) = 6.0 ppm; Relaxation Delay (D1) = 2.0 s; Scans (NS) = 16.

-

13C{1H} NMR: SW = 250 ppm; Center (O1) = 100 ppm; D1 = 2.0 s; NS = 512. Use WALTZ-16 decoupling.

-

HMBC: Optimize the long-range coupling delay for JCH=8 Hz (typically ~62.5 ms). This is the optimal delay to observe the critical 3J coupling between the pyrazole H-4 and the pyridine C-3'.

Step 6: Processing and Baseline Correction

-

Action: Apply a 0.3 Hz exponential line broadening (LB) window function to the 1D 1H spectrum before Fourier Transformation (FT). Apply a fifth-order polynomial baseline correction.

-

Causality: Proper baseline correction is essential for accurate integration of the broad NH and NH2 exchangeable protons.

Sources

- 1. Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]

Application Notes & Protocols: Leveraging 5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine for Next-Generation Kinase Inhibitor Discovery

Authored by: A Senior Application Scientist

Abstract

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and success in targeting protein kinases.[1][2][3][4][5][6] Derivatives of this heterocycle are central to numerous FDA-approved drugs, demonstrating their clinical significance.[1] This guide provides an in-depth technical framework for utilizing a specific, high-potential building block: 5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine . We will explore its strategic value in drug design and provide a comprehensive, integrated workflow—from computational modeling and synthesis to biochemical, cellular, and structural validation—for developing novel, potent, and selective kinase inhibitors.

The Strategic Value of the Pyrazol-3-amine Scaffold

The utility of the 5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine scaffold lies in its trifunctional design, which is ideally suited for interaction with the ATP-binding site of most kinases.

-

The Hinge-Binding Moiety: The 3-amino-1H-pyrazole group is a superb bioisostere for adenine. It typically forms two or three critical hydrogen bonds with the "hinge" region of the kinase, the flexible segment connecting the N- and C-lobes of the catalytic domain. This interaction is the primary anchor for the inhibitor.[7][8]

-

The Selectivity Vector (R1): The 5-position of the pyrazole ring, substituted here with a 2-methylpyridine group, projects towards the solvent-exposed region of the ATP pocket. This position is a primary vector for engineering selectivity. The 2-methylpyridine moiety can engage in specific hydrophobic or polar interactions in this more variable region, allowing chemists to fine-tune the inhibitor's affinity for the target kinase while minimizing interactions with off-target kinases.[9]

-

The Deep Pocket Vector (R2): The N1 position of the pyrazole ring often points towards a deeper, typically hydrophobic, pocket within the kinase active site. Derivatization at this position can significantly enhance potency and modulate the compound's pharmacokinetic properties.

Caption: Core structure and functional zones of the building block.

Integrated Workflow for Inhibitor Development

A successful kinase inhibitor discovery program integrates computational design, chemical synthesis, and multi-layered biological validation. This iterative process ensures that resources are focused on compounds with the highest probability of success.

Caption: Iterative workflow for kinase inhibitor development.

Phase 1: In Silico Design and Chemical Synthesis

Protocol 3.1: Computational Library Design and Prioritization

The goal of this phase is to virtually explore the chemical space around the core scaffold to prioritize compounds for synthesis. This approach maximizes efficiency by eliminating compounds with predicted poor binding or drug-like properties before any wet lab work begins.[10]

-

Target Selection & Structure Preparation:

-

Identify a kinase target of interest.

-

Obtain a high-resolution crystal structure of the kinase, preferably with a ligand bound in the ATP pocket, from the Protein Data Bank (PDB).

-

Prepare the protein structure using molecular modeling software (e.g., Schrödinger Maestro, MOE): add hydrogens, assign bond orders, optimize protonation states of residues like histidine, and minimize the structure's energy.

-

-

Virtual Library Enumeration:

-

Define reaction schemes for derivatizing the 5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine core. Common reactions include Suzuki or Stille couplings at the N1-position or Buchwald-Hartwig amination at the 3-amino position.

-

Use software to enumerate a virtual library by combining the core with a diverse set of commercially available building blocks (e.g., boronic acids, aryl halides).

-

-

Molecular Docking:

-

Rationale: Docking predicts the binding pose and estimates the binding affinity of each virtual compound within the kinase's ATP site.[10]

-

Procedure:

-

Define the docking grid around the co-crystallized ligand in the prepared protein structure.

-

Dock the enumerated virtual library using a program like Glide or AutoDock Vina.

-

Score the poses based on predicted binding energy (e.g., docking score, G-score).

-

-

-

Filtering and Selection:

-

Filter the docked library based on docking score to retain the top 10-20% of compounds.

-

Visually inspect the predicted binding poses of the top-scoring compounds. Prioritize those that:

-

Maintain the canonical hydrogen bonds between the 3-aminopyrazole and the kinase hinge.

-

Exhibit favorable interactions (hydrophobic, pi-stacking, H-bonds) in the selectivity and deep pockets.

-

Show good shape complementarity with the active site.

-

-

Apply in silico ADME filters (e.g., QikProp) to remove compounds with predicted liabilities like poor solubility or high toxicity.

-

Select a final set of 20-50 diverse, high-priority compounds for synthesis.

-

Protocol 3.2: Example Synthesis of a Small Focused Library

This protocol outlines a representative Suzuki coupling reaction to derivatize the N1 position of the pyrazole core.

-

Reaction Setup:

-

To an oven-dried microwave vial, add 5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine (1.0 eq.), the desired aryl boronic acid (1.2 eq.), copper(I) iodide (0.2 eq.), and potassium carbonate (2.0 eq.).

-

Evacuate and backfill the vial with nitrogen or argon three times.

-

Add anhydrous, degassed N,N-Dimethylformamide (DMF) to achieve a concentration of ~0.1 M.

-

Add pyridine (2.0 eq.).

-

-

Reaction:

-

Seal the vial and heat the reaction mixture to 100-120 °C in a heating block or microwave reactor for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

-

-

Characterization:

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be >95% as determined by HPLC for use in biological assays.

-

Phase 2: Biochemical Validation

This phase experimentally validates the potency and selectivity of the synthesized compounds against purified enzymes.

Protocol 4.1: Primary Biochemical Assay (IC₅₀ Determination)

The ADP-Glo™ Kinase Assay (Promega) is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced. It is highly sensitive and suitable for high-throughput screening.[11]

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in DMSO.

-

Prepare a 2X kinase/substrate solution in kinase reaction buffer containing the target kinase and its specific peptide substrate.

-

Prepare a 2X ATP solution in kinase reaction buffer at a concentration equal to the known Km of ATP for the target kinase.

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of the compound dilution series.

-

Add 2 µL of the 2X ATP solution.

-

Initiate the reaction by adding 2 µL of the 2X kinase/substrate solution.

-

Mix gently and incubate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

-

Protocol 4.2: Kinome Selectivity Profiling

Rationale: Assessing inhibitor activity against a broad panel of kinases is critical to identify potential off-target effects and to confirm selectivity.[12] Failing to do this can lead to misleading biological results or unforeseen toxicity. Services like those from Eurofins Discovery (KINOMEscan™) or Reaction Biology offer comprehensive profiling.[13]

-

Compound Submission: Select 1-3 lead compounds with high potency against the primary target. Submit the compounds at a specified concentration (e.g., 1 µM) to a commercial kinome profiling service.

-

Assay Principle (Example: KINOMEscan™): This is a binding assay, not an activity assay. The test compound is incubated with a DNA-tagged kinase and an immobilized active-site directed ligand. The amount of kinase bound to the solid support is measured via qPCR. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a low signal.

-

Data Analysis: The results are typically provided as a percent of control or dissociation constant (Kd). This data is used to generate a "selectivity score" and to visualize the off-target profile, allowing for a direct assessment of the compound's specificity.

| Compound ID | Target Kinase IC₅₀ (nM) | Kinome Selectivity (S-Score @ 1µM) | Key Off-Targets (>90% inhibition) |

| PROJ-001 | 15 | 0.02 (9/468 kinases) | Target-X, Kinase-A, Kinase-B |

| PROJ-002 | 250 | 0.25 (117/468 kinases) | Widespread |

| PROJ-003 | 8 | 0.01 (5/468 kinases) | Target-X |

Caption: Example data table for summarizing biochemical results.

Phase 3: Cellular and Structural Validation

This phase assesses whether the biochemical potency translates to a cellular context and provides a structural basis for the observed activity.

Protocol 5.1: Cellular Target Engagement

Rationale: It is essential to confirm that the compound can enter the cell and bind to its intended target. The NanoBRET™ Target Engagement Assay (Promega) is a gold-standard method for quantifying compound binding at a specific protein target in live cells.[8][14]

-

Cell Line Preparation: Use a cell line that has been engineered to express the target kinase as a fusion to NanoLuc® luciferase.

-

Assay Procedure:

-

Plate the cells in a 96-well or 384-well plate.

-

Add the NanoBRET™ fluorescent tracer, which is designed to bind to the ATP pocket of the kinase.

-

Add the test compound in a serial dilution.

-

Incubate to allow the compound and tracer to reach binding equilibrium.

-

Add the NanoBRET™ substrate (furimazine) to generate the donor luciferase signal.

-

Read both the donor (460 nm) and acceptor (610 nm) emission signals.

-

-

Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A potent compound will displace the fluorescent tracer, leading to a decrease in the BRET signal. Plot the ratio against the compound concentration to determine the cellular EC₅₀.

Protocol 5.2: Cellular Functional Assay (Phospho-Substrate Western Blot)

Rationale: This assay provides direct evidence that target engagement leads to the inhibition of the kinase's catalytic activity within the cell.[15][16]

-

Cell Treatment: Plate a cell line known to have active signaling through the target kinase.

-

Treat the cells with a serial dilution of the test compound for a specified time (e.g., 2 hours). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST).

-

Probe with a primary antibody specific to the phosphorylated form of a known downstream substrate of the target kinase.

-

Wash and probe with a secondary HRP-conjugated antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for the total amount of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

-

-

Data Analysis: Quantify the band intensities using densitometry. Normalize the phospho-substrate signal to the total substrate signal. Plot the normalized signal against inhibitor concentration to determine the cellular IC₅₀ for functional inhibition.

Protocol 5.3: High-Level Workflow for Protein-Ligand Co-crystallography

Rationale: A high-resolution crystal structure provides definitive proof of the binding mode and reveals the specific atomic interactions driving potency and selectivity. This information is invaluable for the next cycle of structure-based drug design.[17][18][19][20]

-

Protein Expression and Purification: Express and purify a high-quality, stable construct of the kinase domain.

-

Complex Formation: Incubate the purified kinase with a 3- to 5-fold molar excess of the inhibitor.

-

Crystallization Screening: Use robotic, nanoliter-scale screening to test hundreds of different crystallization conditions (buffers, precipitants, salts).[21]

-

Crystal Optimization: Optimize the initial "hit" conditions to produce larger, single, well-diffracting crystals.

-

Data Collection: Cryo-cool the crystal and collect X-ray diffraction data at a synchrotron source.[22]

-

Structure Solution and Refinement: Process the diffraction data and solve the structure by molecular replacement using a known kinase structure. Build the inhibitor into the observed electron density map and refine the model to high resolution.

-

Structural Analysis: Analyze the refined structure to confirm the binding pose, identify all key hydrogen bonds and hydrophobic interactions, and compare the experimental result with the initial docking predictions.

Early ADME-Tox Profiling

Rationale: A potent and selective inhibitor is of little value if it has poor drug-like properties. Early in vitro assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is crucial for de-risking lead compounds.[23][24]

| Assay | Purpose | Typical Method |

| Metabolic Stability | Predicts in vivo half-life. | Incubation with human liver microsomes or hepatocytes and measuring compound disappearance over time via LC-MS.[23] |

| CYP450 Inhibition | Identifies potential for drug-drug interactions. | Luminescence-based assays using recombinant CYP enzymes (e.g., P450-Glo™).[25][26] |

| Aqueous Solubility | Determines how well the compound dissolves, impacting absorption. | Kinetic or thermodynamic solubility measurement by nephelometry or HPLC. |

| Permeability | Predicts oral absorption. | Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or Caco-2 cell assay for active transport.[23] |

| Cytotoxicity | Assesses general cellular toxicity. | Measuring ATP levels (e.g., CellTiter-Glo®) in a non-dependent cell line (e.g., HEK293) after compound treatment.[24] |

Caption: Standard panel of in vitro ADME-Tox assays.

Conclusion

The 5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine building block represents a highly valuable starting point for the discovery of novel kinase inhibitors. Its inherent ability to engage the conserved kinase hinge, combined with strategically positioned vectors for tuning potency and selectivity, makes it an ideal scaffold for modern drug discovery campaigns. By employing the integrated and iterative workflow detailed in these notes—spanning from rational in silico design to rigorous biochemical, cellular, and structural validation—researchers can efficiently translate this promising chemical matter into lead compounds with a high potential for therapeutic success.

References

-

MtoZ Biolabs. Kinome Profiling Service. [Link]

-

Prothera, M. (2023). Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. Medium. [Link]

-

Sciabola, S., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters. [Link]

-

Pharmaron. Kinase Panel Profiling. [Link]

-

INiTS. (2020). Cell-based test for kinase inhibitors. [Link]

-

Ruperto, V., & Tautz, L. (2014). X-Ray Crystallography of Protein–Ligand Interactions. In: Bornscheuer U., Höhne M. (eds) Protein Engineering. Methods in Molecular Biology, vol 1141. Humana Press, New York, NY. [Link]

-

Wlodawer, A., & Dauter, Z. (2017). Studying protein-ligand interactions using X-ray crystallography. BioTechniques. [Link]

-

Fabbro, D., et al. (2009). Structural biology contributions to tyrosine kinase drug discovery. Expert Opinion on Drug Discovery. [Link]

-

Fancelli, D., et al. (2002). Structural biology in drug design: selective protein kinase inhibitors. Current Medicinal Chemistry. [Link]

-

Gao, Y., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

-

Lategahn, J., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. [Link]

-

Lategahn, J., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. [Link]

-

Kokh, D. B., et al. (2022). Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. Journal of Chemical Information and Modeling. [Link]

-

Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. [Link]

-

Rajasekaran, N., & Song, E. (2014). IP-Kinase Assay. Bio-protocol. [Link]

-

Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]

-

Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery. [Link]

-

Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

-

Patel, S. B., et al. (2022). Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). Journal of Medicinal Chemistry. [Link]

-

Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. [Link]

-

Sakkiah, S., et al. (2019). Computational Design of Multi-target Kinase Inhibitors. In: Jayaprakash, V. (eds) Computer-Aided Drug Design. Methods in Molecular Biology, vol 2053. Humana, New York, NY. [Link]

-

Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE. [Link]

-

Owen, R. L., et al. (2019). High-throughput structures of protein–ligand complexes at room temperature using serial femtosecond crystallography. IUCrJ. [Link]

-

Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

-

Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

-

El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules. [Link]

-

Singh, J. (2024). Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. Research and Reviews: A Journal of Drug Design and Discovery. [Link]

-

XenoGesis. How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. [Link]

-

Saleem, M. A., et al. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. World Journal of Pharmaceutical Research. [Link]

-

Charles River Laboratories. Protein Crystallization and X-Ray Crystallography Services. [Link]

-

Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

-

Anju, S. J., & Krishnankutty, K. (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. International Journal of Pharmaceutical Sciences and Research. [Link]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

-

Johnson, L. N. (2009). Protein kinase inhibitors: contributions from structure to clinical compounds. Quarterly Reviews of Biophysics. [Link]

-

protocols.io. In vitro kinase assay. [Link]

-

Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

-

Drug Target Review. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link]

-

Lategahn, J., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. [Link]

-

Le-Deygen, I. M., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank. [Link]

-

Gaudreault, F., et al. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Lv, K., et al. (2010). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. [Link]

-

ResearchGate. (2025). Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]

- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 12. Protein kinase inhibitors: contributions from structure to clinical compounds | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]

- 17. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 18. Structural biology contributions to tyrosine kinase drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. creative-biostructure.com [creative-biostructure.com]

- 20. rroij.com [rroij.com]

- 21. criver.com [criver.com]

- 22. journals.iucr.org [journals.iucr.org]

- 23. cellgs.com [cellgs.com]

- 24. drugtargetreview.com [drugtargetreview.com]

- 25. ADME-Tox Assays | P450 Assays | Cytochrome P450 Assay | ADME Assay [promega.com]

- 26. Target-Based ADME/Tox Assays | Thermo Fisher Scientific - SG [thermofisher.com]

Application Notes & Protocols: In Vivo Dosing of 5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine in Rodents

Abstract

These application notes serve as a comprehensive guide for the in vivo administration of 5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine in rodent models. This document is tailored for researchers, scientists, and professionals in drug development engaged in preclinical research. The protocols herein are built upon established best practices in animal studies and the administration of small molecules, with a strong emphasis on scientific rigor, ethical conduct, and the reproducibility of experimental results. The main objective is to provide a solid framework for the design and implementation of in vivo studies with this compound, addressing key aspects from formulation and dose selection to administration methods and pharmacokinetic evaluation.

Introduction: Compound Overview and In Vivo Considerations

5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine is a heterocyclic compound with a pyrazole core, a class of molecules known for a wide range of pharmacological activities.[1][2][3][4][5][6] The successful preclinical evaluation of this compound in rodent models is a pivotal step in the drug development process.[7][8][9][10] Transitioning from in vitro to in vivo experiments requires meticulous planning, considering the compound's physicochemical properties, the physiological characteristics of the animal model, and the specific research objectives.[7][8] The protocols outlined here are designed to ensure consistent and quantifiable delivery of the compound to its target, leading to reliable and interpretable data.

The selection of the rodent model (e.g., mouse, rat), including its strain and health condition, is of utmost importance and should be based on the study's specific goals. All procedures involving live animals must receive approval from an Institutional Animal Care and Use Committee (IACUC) or a similar ethics board and must be conducted in compliance with established guidelines for animal care and use.

Formulation and Vehicle Selection

The formulation of 5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine for in vivo dosing is a critical factor influencing its bioavailability and pharmacological effects. An ideal vehicle should effectively dissolve the compound at the required concentration, be non-toxic to the animal, and be suitable for the selected administration route.[11] Given that many pyrazole derivatives have poor water solubility, a systematic approach to vehicle selection is recommended.[12]

Table 1: Recommended Vehicle Screening Cascade

| Tier | Vehicle System | Key Considerations | Suitability |

| 1 | Aqueous Saline (0.9% NaCl) | The simplest option, suitable for water-soluble compounds. | Assess the compound's solubility. |

| 2 | pH-adjusted Saline | For compounds with solubility that varies with pH. | Determine the compound's pKa. |

| 3 | Co-solvents (e.g., PEG400, DMSO) | To improve the solubility of hydrophobic compounds. | Must be used at concentrations that are not toxic. |

| 4 | Surfactants (e.g., Tween 80) | To enhance wetting and prevent the compound from precipitating. | Typically used at low concentrations (<5%). |

| 5 | Complexing Agents (e.g., Cyclodextrins) | To encapsulate and dissolve lipophilic molecules. | May alter the pharmacokinetic profile. |

Protocol 1: Vehicle Screening and Formulation Development

-

Solubility Assessment:

-

Determine the inherent aqueous solubility of 5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine.

-

If solubility is low (<1 mg/mL), proceed with screening a range of GRAS (Generally Recognized As Safe) excipients.

-

-

Vehicle Screening:

-

Prepare small-volume test formulations using the vehicles listed in Table 1.

-

Begin with the simplest vehicle and increase complexity as needed.

-

For co-solvent systems, a common starting point is a mix of PEG400 and water (e.g., 30:70 v/v). If necessary, a small amount of DMSO (e.g., <10%) can be included.[12]

-

Use a vortex mixer and/or sonicator to aid dissolution.

-

Visually check for a clear solution without any precipitate.

-

-

Stability Assessment:

-

Once a suitable vehicle is found, check the short-term stability of the formulation at room temperature and, if needed, at 4°C.

-

The formulation should stay clear and free of precipitation for the planned duration of the experiment.

-

-

Final Formulation Selection:

-

Choose the simplest vehicle that provides the desired concentration and stability.

-

Record the final composition of the formulation.

-

Dose Determination and Routes of Administration

Choosing an appropriate dose range and administration route is essential for achieving the desired therapeutic exposure while minimizing toxicity.[13]

Dose Selection

The selection of doses is typically informed by in vitro potency data (such as IC50 or EC50 values) and any existing pharmacokinetic (PK) and toxicology data. It is highly advisable to conduct an initial dose-range finding study.

Diagram 1: Dose Selection Workflow

Caption: A workflow for selecting appropriate in vivo doses.

Routes of Administration

The choice of administration route is influenced by the desired pharmacokinetic profile, the compound's properties, and the experimental design.[14]

Table 2: Common Routes of Administration in Rodents

| Route | Abbreviation | Description | Advantages | Disadvantages |

| Oral | p.o. | Administration through the mouth, usually with a gavage needle.[14] | Clinically relevant and convenient for repeated dosing.[14] | Subject to first-pass metabolism and variable absorption. |

| Intraperitoneal | i.p. | Injection into the peritoneal cavity.[14] | Fast absorption, bypassing first-pass metabolism. | Potential for injection site reactions, less relevant clinically.[11] |

| Intravenous | i.v. | Direct injection into a vein (e.g., tail vein).[14] | 100% bioavailability and rapid onset. | Technically difficult, requires restraint, not ideal for repeated dosing. |

| Subcutaneous | s.c. | Injection into the space under the skin.[14] | Slower and more sustained absorption. | Can cause local irritation and has limited volume capacity. |

Protocol 2: Oral Gavage (p.o.) Administration in Mice

This procedure should be carried out by trained individuals.[15]

-

Animal Restraint:

-

Gently but firmly restrain the mouse by scruffing the neck and back to keep the head still.[15]

-

-

Gavage Needle Insertion:

-

Use a gavage needle of the correct size with a ball tip.

-

To estimate the proper insertion depth, measure the needle from the tip of the mouse's nose to its last rib.

-

Carefully insert the needle into the esophagus; the mouse should swallow it. If you feel resistance, do not force it.

-

-

Compound Administration:

-

Once the needle is correctly placed, slowly push the syringe plunger to deliver the formulation.

-

The typical maximum volume for oral gavage in mice is 10 mL/kg.

-

-

Post-Administration Monitoring:

-

Gently remove the needle and put the mouse back in its cage.

-

Watch the animal for any signs of distress (like coughing or trouble breathing) for a few minutes after dosing.

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessment

Understanding the relationship between the pharmacokinetics (PK) and pharmacodynamics (PD) of 5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine is essential for interpreting efficacy studies.

Diagram 2: Integrated PK/PD Experimental Design

Caption: A workflow for correlating pharmacokinetics with pharmacodynamics.

Protocol 3: Sparse Sampling for Pharmacokinetic Analysis in Mice

-

Study Design:

-

Use enough mice to cover all time points, with 3-4 mice per time point.

-

Common time points include: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours after dosing.

-

-

Blood Collection:

-

At each specified time point, collect a small amount of blood (e.g., 20-50 µL) from the submandibular or saphenous vein.

-

Collect the blood in tubes with an appropriate anticoagulant (e.g., K2EDTA).

-

-

Plasma Preparation:

-

Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

-

Carefully collect the plasma and store it at -80°C until it is analyzed.

-

-

Bioanalysis:

-

Measure the concentration of 5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine in the plasma samples using a validated method like LC-MS/MS.

-

-

Data Analysis:

-

Use pharmacokinetic software to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

-

Ethical Considerations and Animal Welfare

All in vivo experiments must be carried out with the utmost respect for animal welfare.

-

Minimizing Pain and Distress: Use proper restraint techniques and make sure that procedures are done by trained staff.

-

Monitoring: Check the animals regularly for any negative effects of the treatment, such as changes in weight, behavior, or appearance.

-

Humane Endpoints: Set clear humane endpoints for the study to ensure that animals are euthanized before they experience significant pain or distress.

References

-

National Center for Biotechnology Information. (n.d.). General Principles of Preclinical Study Design. PubMed Central. Retrieved March 25, 2026, from [Link]

-

RJPTSimLab. (n.d.). Study of Different Routes of Drug Administration in Mice and Rats. Retrieved March 25, 2026, from [Link]

-

MDPI. (2023, October 25). Designing an In Vivo Preclinical Research Study. Retrieved March 25, 2026, from [Link]

-

The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. Retrieved March 25, 2026, from [Link]

-

InfinixBio. (n.d.). Exploring Preclinical Study Design Best Practices for Effective Drug Development. Retrieved March 25, 2026, from [Link]

- Suckow, M. A., & VandeWoude, S. (Eds.). (2000). Routes of Administration.

-

JoVE. (2012, September 26). Manual Restraint and Common Compound Administration Routes in Mice and Rats. Retrieved March 25, 2026, from [Link]

-

University of Arizona. (n.d.). Routes and Volumes of Administration in Mice. Retrieved March 25, 2026, from [Link]

-

ResearchGate. (2023, October 18). (PDF) Designing an In Vivo Preclinical Research Study. Retrieved March 25, 2026, from [Link]

-

Norwegian University of Science and Technology. (n.d.). Guidelines for the administration of substances to rodents. Retrieved March 25, 2026, from [Link]

-

MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved March 25, 2026, from [Link]

-

Semantic Scholar. (2015, October 15). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Retrieved March 25, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. PubMed Central. Retrieved March 25, 2026, from [Link]

-

Frontiers. (2021, May 9). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved March 25, 2026, from [Link]

-

Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research. Retrieved March 25, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Retrieved March 25, 2026, from [Link]

-

PharmaTutor. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved March 25, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. PubChem. Retrieved March 25, 2026, from [Link]

-

Mol-Instincts. (n.d.). Pyrazoles database - synthesis, physical properties. Retrieved March 25, 2026, from [Link]

-

ScienceDirect. (2026, March 16). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved March 25, 2026, from [Link]

-

National Center for Biotechnology Information. (2015, December 24). Novel Amino-pyrazole Ureas with Potent In Vitro and In Vivo Antileishmanial Activity. PubMed. Retrieved March 25, 2026, from [Link]

-

MDPI. (2022, May 12). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved March 25, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Retrieved March 25, 2026, from [Link]

-

European Review for Medical and Pharmacological Sciences. (n.d.). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat. Retrieved March 25, 2026, from [Link]

-

MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved March 25, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central. Retrieved March 25, 2026, from [Link]

-

National Center for Biotechnology Information. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central. Retrieved March 25, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]

- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. infinixbio.com [infinixbio.com]

- 10. researchgate.net [researchgate.net]

- 11. ntnu.edu [ntnu.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. How to design robust preclinical efficacy studies that make a difference [jax.org]

- 14. rjptsimlab.com [rjptsimlab.com]

- 15. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine

Introduction: Navigating the Synthesis of Complex N-Aryl Heterocycles

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of carbon-nitrogen (C-N) bonds, becoming an indispensable tool in medicinal chemistry and materials science.[1][2] Its ability to forge C-N bonds with remarkable efficiency and functional group tolerance has displaced harsher, more traditional methods.[2][3] This is particularly true in the synthesis of complex pharmaceutical intermediates, where the coupling of intricate heterocyclic fragments is a common and often challenging necessity.[4]